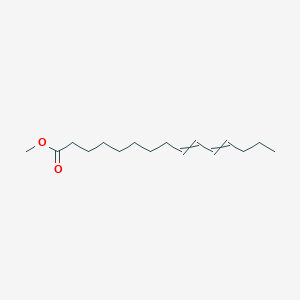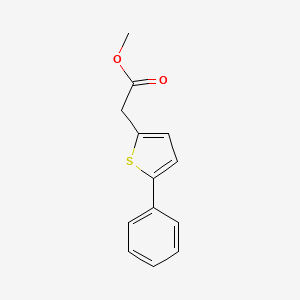
Methyl (5-phenylthiophen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-phenylthiophen-2-yl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a phenyl group attached to the thiophene ring. The molecular structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-phenylthiophen-2-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the catalytic esterification using acetic acid and methanol in the presence of a strong acidic ion exchange catalyst, such as Amberlyst-15 . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through reactive distillation. This process combines reaction and separation in a single unit, making it cost-effective and efficient for equilibrium-limited reactions . The use of reactive distillation allows for continuous production and high purity of the ester product.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-phenylthiophen-2-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Transesterification: The ester can undergo transesterification with another alcohol in the presence of an acid catalyst to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: An acid catalyst, such as sulfuric acid, is used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Methyl (5-phenylthiophen-2-yl)acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl (5-phenylthiophen-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The thiophene ring and phenyl group contribute to the compound’s ability to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl (5-phenylthiophen-2-yl)acetate can be compared with other similar compounds, such as:
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another ester with similar properties, used in the production of perfumes and flavorings.
Methyl butyrate: An ester with a fruity odor, used in the food industry.
The uniqueness of this compound lies in its thiophene ring and phenyl group, which impart distinct chemical and biological properties compared to simpler esters.
Properties
CAS No. |
62689-80-9 |
|---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
methyl 2-(5-phenylthiophen-2-yl)acetate |
InChI |
InChI=1S/C13H12O2S/c1-15-13(14)9-11-7-8-12(16-11)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
BVTJJJKNEVVBIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine](/img/structure/B14520543.png)
![Chloro[chloro(phenyl)methyl]propanedinitrile](/img/structure/B14520547.png)
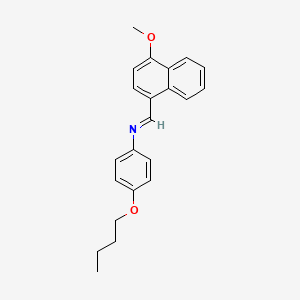
![6-Bromo-4-methylthieno[2,3-B]quinoline](/img/structure/B14520561.png)
![Bicyclo[2.2.1]heptane-1-carboxylic anhydride](/img/structure/B14520571.png)
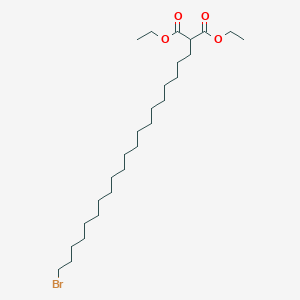
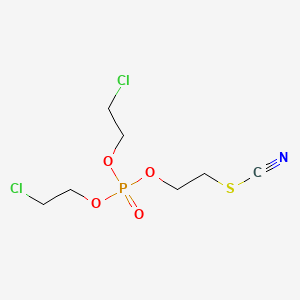
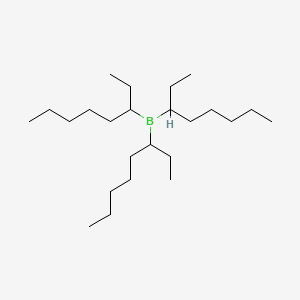
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14520593.png)
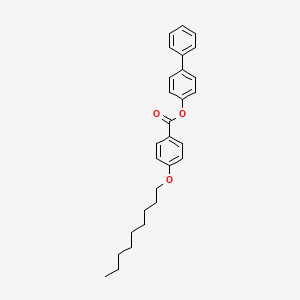
![1-[(3,4-Dichlorophenyl)methyl]-1,3-diazepan-2-one](/img/structure/B14520601.png)

